4-Hydroxy-3-nitrobenzyl alcohol
Overview
Description
4-Hydroxy-3-nitrobenzyl alcohol is an organic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It is also known by its IUPAC name, 4-(Hydroxymethyl)-2-nitrophenol . This compound is characterized by a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that alcohols can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols generally react with a hydrogen halide, producing an alkyl halide and water . The reaction is acid-catalyzed and alcohols react with the strongly acidic hydrogen halides HCl, HBr, and HI .
Biochemical Pathways
Alcohols can be involved in various biochemical reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .
Result of Action
It is known that the reaction of alcohols with hydrogen halides results in the production of an alkyl halide and water .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of alcohols .
Preparation Methods
4-Hydroxy-3-nitrobenzyl alcohol can be synthesized through the reduction of 4-nitrobenzaldehyde . Common reducing agents used in this process include sodium borohydride (NaBH₄) and sodium bisulfite (NaHSO₃) . The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 4-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol .
In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction remains similar . The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
4-Hydroxy-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
The major products formed from these reactions include 4-hydroxy-3-nitrobenzaldehyde, 4-amino-3-hydroxybenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Hydroxy-3-nitrobenzyl alcohol is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a valuable building block for creating derivatives with specific properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzyl alcohol can be compared to other similar compounds, such as:
4-Hydroxy-3-nitrophenylacetic acid: This compound has a similar structure but with an acetic acid group instead of a hydroxyl group.
4-Hydroxy-3-nitrobenzaldehyde: This compound is an oxidized form of this compound, with an aldehyde group replacing the hydroxyl group.
4-Amino-3-hydroxybenzyl alcohol: This compound is a reduced form of this compound, with an amino group replacing the nitro group.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which provide a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
4-(hydroxymethyl)-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGJYRKLCMJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194642 | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-13-0 | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41833-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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